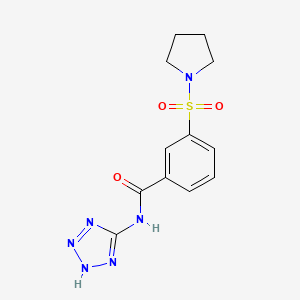

![molecular formula C21H17N3O2S B2675829 (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 1799261-30-5](/img/structure/B2675829.png)

(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

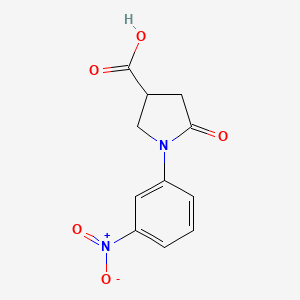

“(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to possess various pharmaceutical activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves several steps. For instance, the ethanones were prepared by the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane. The thiazoles were synthesized by the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole moiety, which is a bicyclic heterocycle containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For instance, they have been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating .

科学的研究の応用

Heterocyclic Compound Synthesis

Research into thiosemicarbazide derivatives, including compounds structurally related to (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide, highlights their utility as precursors for the synthesis of diverse heterocyclic ring systems such as imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole. These compounds exhibit antimicrobial activities, underscoring their potential in developing new therapeutic agents (Elmagd et al., 2017).

Immunological Modulation

Imidazo[2,1-b]thiazole derivatives, akin to the core structure of the compound of interest, have been studied for their immunological effects, particularly in modulating the expression of CD2 receptors on human T trypsinized lymphocytes. This research suggests potential applications in immune system modulation and therapeutic interventions (Harraga et al., 1994).

Dye-Sensitized Solar Cells (DSSCs)

The study of methoxy group effects on porphyrin-based DSSCs, while not directly mentioning this compound, sheds light on the impact of methoxy groups on the efficiency of solar cells. This research could inform the design and optimization of photosensitizers in solar energy applications, indicating a broader relevance of methoxyphenyl compounds in renewable energy technologies (Lingamallu et al., 2022).

Antitumor and Antimicrobial Agents

Compounds structurally related to the query, particularly those incorporating benzimidazole and imidazole frameworks, have been identified as potent inhibitors of human histone deacetylases, demonstrating significant in vitro and in vivo antitumor activities. This highlights the potential of these compounds in cancer therapy and the development of new antimicrobial agents (Bressi et al., 2010).

Insecticidal Applications

Research on novel bioactive sulfonamide thiazole derivatives, similar in their use of thiazole moieties, showcases their potential as insecticidal agents against agricultural pests. Such studies reveal the applicability of these compounds in pest management and crop protection strategies (Soliman et al., 2020).

特性

IUPAC Name |

(E)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-16-9-6-15(7-10-16)8-11-20(25)22-18-5-3-2-4-17(18)19-14-24-12-13-27-21(24)23-19/h2-14H,1H3,(H,22,25)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIWSUMQLTYAGS-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Azaspiro[5.6]dodecan-2-yl)ethan-1-one](/img/structure/B2675747.png)

![1-(4-Bromophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2675749.png)

![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)

![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)